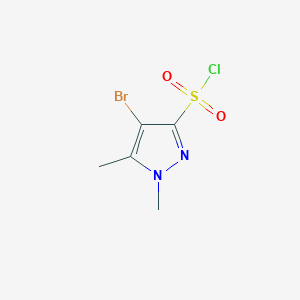
4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride
Descripción general
Descripción
“4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride” is a chemical compound with the CAS Number: 1538239-71-2 . It has a molecular weight of 273.54 .
Synthesis Analysis
There are several methods for the synthesis of pyrazole derivatives. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6BrClN2O2S/c1-3-4(6)5(8-9(3)2)12(7,10)11/h1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Pyrazole derivatives are known to react with various compounds. For example, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .Aplicaciones Científicas De Investigación
Synthesis of Sulfonylated Compounds
The synthesis of sulfonylated 4-amino-1H-pyrazoles with various substituents, such as aryl and methoxymethyl, has been explored. These compounds are obtained through the sulfonylation process using different sulfonyl chlorides, including p-toluenesulfonyl chloride, showcasing the versatility of sulfonyl chloride derivatives in synthesizing structurally diverse aminopyrazoles. The structural elucidation of these compounds was supported by various spectroscopic methods, including IR, UV, 1H NMR spectroscopy, and mass spectrometry, confirming their successful synthesis and providing insights into their potential applications in chemical research and development (Povarov et al., 2017).
Antimicrobial and Antioxidant Activities
Sulfonamide derivatives synthesized from pyrazole-based compounds have shown promising antimicrobial and antioxidant activities. A study involving the synthesis of new sulfonamides from Ampyrone with different benzene sulfonyl chlorides revealed significant antimicrobial and antioxidant properties. These compounds were tested against selected bacterial and fungal strains using the agar well diffusion method, and their free radical scavenging activity was assessed using the DPPH method. This research highlights the potential of pyrazole-based sulfonamide derivatives in developing new antimicrobial and antioxidant agents (Badgujar et al., 2018).
Heterocyclic Sulfonamides and Sulfonyl Fluorides
The synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides has been efficiently achieved using a sulfur-functionalized aminoacrolein derivative. A 3-step parallel medicinal chemistry protocol was developed for synthesizing pyrazole-4-sulfonamides, demonstrating the utility of this reagent. This methodology provides rapid access to various heterocyclic sulfonyl fluorides, such as pyrimidines and pyridines, offering new avenues for chemical synthesis and potential applications in medicinal chemistry (Tucker et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-1,5-dimethylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2S/c1-3-4(6)5(8-9(3)2)12(7,10)11/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPKPJQBHOLRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride | |
CAS RN |
1538239-71-2 | |
| Record name | 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)
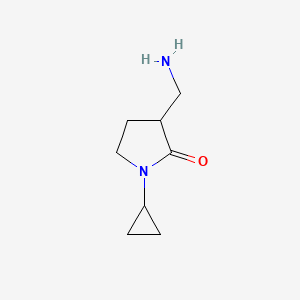
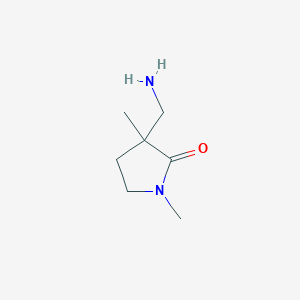

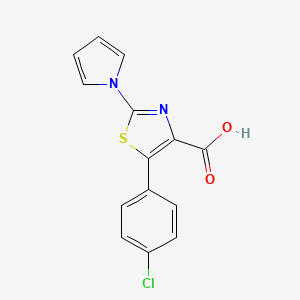
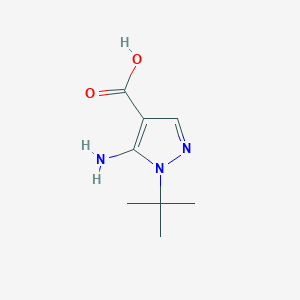
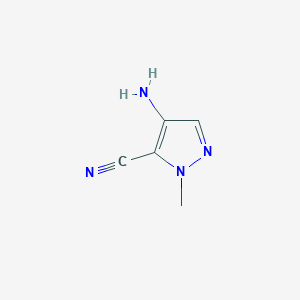

![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)


![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)
![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)
